6-Bromoisoquinolin-1-amine
Overview
Description
6-Bromoisoquinolin-1-amine: is a chemical compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . It consists of an isoquinoline ring substituted with a bromine atom at the 6th position and an amine group at the 1st position. This compound is primarily used in research and development within the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 6-Bromo-1-chloroisoquinoline:
Reagents: Ammonia, 1,4-dioxane.
Conditions: The reaction mixture is heated at 120°C for 48 hours in a sealed tube.
Procedure: 6-Bromo-1-chloroisoquinoline is reacted with ammonia in 1,4-dioxane. The mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic layers are combined, dried, and concentrated under vacuum.
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From 6-Bromo-1-chloroisoquinoline with Acetamide:
Reagents: Acetamide, potassium carbonate, ethyl acetate.
Conditions: The reaction mixture is heated at 180°C for 5 hours.
Procedure: 6-Bromo-1-chloroisoquinoline is reacted with acetamide and potassium carbonate in ethyl acetate. After cooling, the mixture is dissolved in ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated.
Industrial Production Methods:
Industrial production methods for 6-Bromoisoquinolin-1-amine are not well-documented in publicly available sources. Typically, such compounds are synthesized in specialized chemical manufacturing facilities following similar synthetic routes as described above, but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Various nucleophiles.
Conditions: Typically carried out in polar solvents under reflux conditions.
Products: Substituted isoquinolines depending on the nucleophile used.
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Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Carried out in acidic or basic media.
Products: Oxidized derivatives of isoquinoline.
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Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Carried out in anhydrous solvents.
Products: Reduced derivatives of isoquinoline.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alcohols in polar solvents under reflux.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Various substituted isoquinolines.
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific chemical bonds.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic properties and used in the development of new pharmaceuticals.
Industry:
Mechanism of Action
The exact mechanism of action of 6-Bromoisoquinolin-1-amine is not well-documented. as an isoquinoline derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its amine and bromine substituents. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
- 6-Chloroisoquinolin-1-amine
- 6-Fluoroisoquinolin-1-amine
- 6-Iodoisoquinolin-1-amine
Comparison:
- 6-Bromoisoquinolin-1-amine is unique due to the presence of a bromine atom, which can influence its reactivity and interactions compared to other halogenated isoquinolines.
- 6-Chloroisoquinolin-1-amine has a chlorine atom, which is less reactive than bromine.
- 6-Fluoroisoquinolin-1-amine has a fluorine atom, which is smaller and more electronegative than bromine.
- 6-Iodoisoquinolin-1-amine has an iodine atom, which is larger and more reactive than bromine.
These differences in halogen substituents can significantly affect the chemical and biological properties of the compounds.
Properties
IUPAC Name |
6-bromoisoquinolin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNAAGLKCNZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626864 | |
Record name | 6-Bromoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-26-2 | |
Record name | 6-Bromo-1-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215453-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-6-bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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